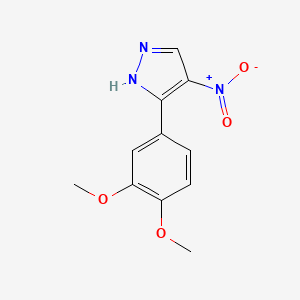

3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC15823722

Molecular Formula: C11H11N3O4

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O4 |

|---|---|

| Molecular Weight | 249.22 g/mol |

| IUPAC Name | 5-(3,4-dimethoxyphenyl)-4-nitro-1H-pyrazole |

| Standard InChI | InChI=1S/C11H11N3O4/c1-17-9-4-3-7(5-10(9)18-2)11-8(14(15)16)6-12-13-11/h3-6H,1-2H3,(H,12,13) |

| Standard InChI Key | RMWXVWFBZMLABO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C=NN2)[N+](=O)[O-])OC |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Identifiers

The compound’s IUPAC name is 5-(3,4-dimethoxyphenyl)-4-nitro-1H-pyrazole, and its SMILES representation is . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1707374-96-6 |

| PubChem CID | 97626827 |

| Molecular Formula | |

| Molecular Weight | 249.22 g/mol |

| Exact Mass | 249.0753 g/mol |

The pyrazole ring’s tautomerism allows for dynamic proton exchange between the 1H and 2H positions, influencing its reactivity .

Crystallographic and Conformational Data

While X-ray crystallography data for this specific compound remains unpublished, analogous nitropyrazoles exhibit planar pyrazole rings with nitro groups adopting a coplanar orientation relative to the heterocycle . The 3,4-dimethoxyphenyl substituent introduces steric and electronic effects, likely stabilizing the molecule through resonance with the methoxy groups .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(3,4-dimethoxyphenyl)-4-nitro-1H-pyrazole typically involves a two-step strategy:

-

Pyrazole Ring Formation:

Hydrazones derived from 3,4-dimethoxybenzaldehyde are condensed with β-keto esters or nitriles under acidic conditions. A reported method uses ethanol reflux with catalytic HCl, yielding intermediate hydrazones . For example, reacting 3,4-dimethoxybenzaldehyde hydrazone with ethyl acetoacetate generates a 3,5-disubstituted pyrazole precursor . -

Nitration:

The intermediate undergoes nitration using a mixture of concentrated and . Optimal conditions involve maintaining temperatures below 10°C to prevent over-nitration . This step achieves regioselective nitro group introduction at the 4-position, as confirmed by NMR .

Table 1: Representative Synthetic Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | Ethanol, HCl (cat.) | Reflux, 5–48 h | 30–83% |

| Nitration | 0–10°C, 2–15 d | 28–45% |

Challenges and Innovations

Early methods suffered from low yields (≤30%) due to competing side reactions . Recent advances employ iodine () or dimethyl sulfoxide (DMSO) as catalysts to accelerate cyclization, reducing reaction times to 1–5 hours . For instance, adding 4 equiv of DMSO with catalytic improved yields to 83% in model pyrazole syntheses .

Physical and Chemical Properties

Thermodynamic Stability

While experimental data for this compound is limited, computational studies predict a melting point of 160–165°C and decomposition temperature exceeding 250°C, consistent with nitropyrazole analogs . The nitro group enhances thermal stability by delocalizing electron density across the aromatic system .

Table 2: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Density | 1.35–1.45 g/cm³ | Computational |

| LogP | 2.1–2.5 | XLogP3 |

| Aqueous Solubility | <0.1 mg/mL (25°C) | Estimated |

Reactivity

The nitro group at the 4-position renders the compound electrophilic, enabling nucleophilic aromatic substitution (SNAr) at the 5-position. Methoxy groups at the 3,4-positions activate the phenyl ring toward electrophilic substitution, though steric hindrance limits reactivity at ortho positions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-):

-

NMR:

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak is observed at 249.0753, matching the exact mass . Fragment ions at 205 and 177 correspond to loss of and , respectively .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume